(R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine
Description
Properties
IUPAC Name |
(1R)-1-(oxan-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(8)7-2-4-9-5-3-7/h6-7H,2-5,8H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPAKQDIADKRAQ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729146 | |
| Record name | (1R)-1-(Oxan-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269755-01-2 | |
| Record name | (1R)-1-(Oxan-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reduction of N-(Tetrahydropyran-4-ylmethyl)acetamide Using Borane-THF Complex
One well-documented method for synthesizing (R)-1-(Tetrahydro-2H-pyran-4-yl)ethanamine involves the reduction of the corresponding acetamide using borane-tetrahydrofuran (borane-THF) complex.
Procedure Summary:
- N-(Tetrahydropyran-4-ylmethyl)acetamide is dissolved in tetrahydrofuran under nitrogen atmosphere.
- A 1 M borane-THF complex solution is added dropwise at ambient temperature.
- The reaction mixture is stirred for approximately 48 hours.
- Methanol is added to quench excess borane, followed by acidification with 1 N HCl.
- After removal of some THF under vacuum, the mixture is basified with 5 N NaOH.
- The amine product is extracted with dichloromethane, washed, dried, and concentrated to yield the target amine.
| Parameter | Details |
|---|---|
| Reagents | N-(Tetrahydropyran-4-ylmethyl)acetamide, Borane-THF complex |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Ambient |
| Reaction Time | 48 hours |
| Workup | Methanol quench, acid/base extraction |
| Product | N-ethyl-N-[(tetrahydropyran-4-yl)methyl]amine |
| Analytical Data | ESI-MS m/z: 144 [M+1]+; HPLC retention time: 0.58 min |
| Reference | WO2007/73934 patent (2007) |
This method is notable for its high chemoselectivity and ability to maintain stereochemical integrity during reduction.
Alkylation of Imine Intermediates with 4-(Bromomethyl)tetrahydropyran
Another synthetic route involves the alkylation of imine intermediates derived from pyridine derivatives with 4-(bromomethyl)tetrahydropyran to introduce the tetrahydropyran moiety.
Procedure Summary:
- LDA (lithium diisopropylamide) is prepared in situ from diisopropylamine and n-butyllithium in dry THF at 0 °C under nitrogen.
- The LDA solution is added dropwise to an isopropyl(1-pyridin-3-ylethylidene)amine solution in dry THF.
- After 45 minutes, 4-(bromomethyl)tetrahydropyran is added.
- The reaction mixture is warmed to ambient temperature and stirred for 12 hours.
- Quenched with saturated aqueous ammonium chloride, extracted with dichloromethane, dried, and purified by column chromatography.
This method is effective for synthesizing amines with additional pyridine substituents but demonstrates the utility of 4-(bromomethyl)tetrahydropyran as a key alkylating agent to install the tetrahydropyran ring.
Preparation of 1-(Tetrahydro-2H-pyran-4-yl)ethanone as a Key Intermediate
The ketone 1-(tetrahydro-2H-pyran-4-yl)ethanone is a common precursor in the synthesis of the target amine. Its preparation involves Grignard reactions on N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide.
Procedure Summary:
- N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide is dissolved in THF and cooled to -60 °C.
- Methylmagnesium bromide (Grignard reagent) is added dropwise.
- The mixture is allowed to warm to 0 °C over 6 hours.
- The reaction is quenched with water and extracted.
- The crude product is purified by silica gel chromatography.
- 1H NMR (DMSO-d6): δ 3.98 (m, 2H), 3.42 (m, 2H), 2.52 (m, 1H), 2.15 (s, 3H), 1.74 (m, 4H)
- LCMS: m/e = 129.4 (M+H)+
This ketone intermediate is then typically converted to the amine via reductive amination or other amination methods.
Stock Solution Preparation and Formulation Notes
For practical laboratory or in vivo applications, the hydrochloride salt of 1-(tetrahydro-2H-pyran-4-yl)ethanamine is often prepared as a stock solution.
Stock Solution Preparation Table:
| Stock Concentration | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |
|---|---|---|---|
| 1 mM | 6.0365 | 30.1823 | 60.3646 |
| 5 mM | 1.2073 | 6.0365 | 12.0729 |
| 10 mM | 0.6036 | 3.0182 | 6.0365 |
- Stock solutions are prepared in DMSO, followed by dilution with co-solvents such as PEG300, Tween 80, corn oil, or water.
- Solvent addition order and clarity checks are critical to ensure solution homogeneity.
- Physical methods such as vortexing, ultrasound, or mild heating can aid dissolution.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
®-1-(Tetrahydro-2H-pyran-4-YL)ethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form saturated amines.
Substitution: The ethanamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation Products: Oxo derivatives of the tetrahydropyran ring.
Reduction Products: Saturated amines.
Substitution Products: Various substituted ethanamine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound has garnered attention for its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Its structural characteristics facilitate interactions with biological targets, which could lead to the development of novel drugs. Research indicates that compounds with similar tetrahydropyran structures can exhibit various pharmacological properties, making (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine a candidate for further exploration in drug discovery .
Case Study: Interaction Studies
Preliminary studies have suggested that this compound may interact with neurotransmitter receptors. Molecular docking studies and receptor binding assays are essential for elucidating its interaction profile and therapeutic potential . For instance, compounds derived from tetrahydropyran have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .
Organic Synthesis
Synthesis of Complex Molecules
This compound serves as an important intermediate in organic synthesis due to its reactive amine group. It can undergo nucleophilic substitutions and condensation reactions, allowing for the synthesis of various derivatives . The tetrahydropyran ring structure is particularly valuable as it can act as a protecting group for carbonyl compounds during synthetic procedures.
Table: Synthesis Methods
| Methodology | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction with alkyl halides to form amine derivatives | 40-70 |
| Acylation | Reaction with acyl chlorides to form amides | 50-80 |
| Alkylation | Reaction with alcohols or alkenes | 60-90 |
Material Science
Development of Functional Materials
The unique properties of this compound make it suitable for applications in material science. Its chirality and reactivity could lead to the development of new functional materials with specific properties tailored for particular applications . For example, the compound's ability to form stable complexes could be explored in the creation of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of ®-1-(Tetrahydro-2H-pyran-4-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Stereochemical Variants: (S)-Enantiomer
The (S)-1-(Tetrahydro-2H-pyran-4-yl)ethanamine (CAS 1269754-98-4 ) is the enantiomeric counterpart. While identical in molecular weight and formula, the S-enantiomer exhibits distinct stereochemical behavior in chiral environments, influencing receptor binding or catalytic activity in asymmetric reactions. Both enantiomers are available at 95% purity, highlighting their utility in enantioselective synthesis .
Positional Isomers on the THP Ring
- This isomer is used in medicinal chemistry for scaffold diversification .
- 2-(Tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride (CAS 1005756-81-9 ): Substitution at the 2-position introduces steric hindrance near the oxygen atom, which may reduce hydrogen-bonding capacity compared to the 4-substituted analog .
Ring-System Variants
- (R)-1-(Tetrahydrofuran-2-yl)ethanamine hydrochloride (CAS 2089682-47-1): Replacing the THP ring with a tetrahydrofuran (THF) ring reduces ring size from six-membered to five-membered.
Functionalized Derivatives
- (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)methanamine (CAS 1248404-56-9 ): Incorporation of a pyridinyloxy group introduces aromaticity and hydrogen-bond acceptors, enhancing binding affinity in kinase inhibitors or GPCR-targeted therapies .
Data Table: Key Properties of (R)-1-(Tetrahydro-2H-pyran-4-yl)ethanamine and Analogs
Biological Activity
(R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine, a chiral amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. The tetrahydropyran ring structure is known for its role in enhancing the pharmacological properties of various compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a tetrahydropyran ring bonded to an ethanamine group. The stereochemistry of the molecule plays a crucial role in its interaction with biological targets.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.21 g/mol |
| CAS Number | 14774-37-9 |
This compound exhibits its biological activity primarily through interactions with various enzymes and receptors. The tetrahydropyran moiety enhances lipophilicity and binding affinity to hydrophobic pockets in proteins, which may influence several biochemical pathways.
Enzyme Interactions
Research indicates that compounds with similar structures often serve as enzyme inhibitors or modulators. For instance, studies have shown that tetrahydropyran derivatives can interact with cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and cancer progression .
Pharmacological Properties
The pharmacological properties of this compound suggest potential applications in various therapeutic areas:
- Anticancer Activity : Preliminary studies indicate that tetrahydropyran derivatives may inhibit CDK activity, thereby suppressing tumor growth in specific cancer types .
- Neurological Effects : Chiral amines are frequently investigated for their neuroprotective effects. Compounds similar to this compound have shown promise in modulating neurotransmitter systems, potentially aiding in conditions like depression and anxiety .
Case Studies
Recent research has highlighted the biological activity of related compounds, providing insights into the potential applications of this compound.
-
CDK Inhibition : A study on tetrahydropyran-based compounds demonstrated significant inhibition of CDK12, which is implicated in breast cancer resistance mechanisms. The study found that modifications to the tetrahydropyran ring could enhance inhibitory potency .
Compound IC50 (μM) Cell Line Tested 17a 0.433 SK-Br3 17b 0.582 HCC1954 - Neuroprotective Effects : Another study explored the effects of tetrahydropyran derivatives on neuronal cells, indicating potential neuroprotective properties through modulation of excitatory neurotransmission .
Q & A
Q. What are the standard synthetic routes for (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine, and how is enantiomeric purity achieved?
Methodological Answer:
- Synthetic Routes :
- Chiral Resolution : The racemic mixture of 1-(Tetrahydro-2H-pyran-4-YL)ethanamine can be resolved using chiral acids (e.g., tartaric acid derivatives) to isolate the (R)-enantiomer. Crystallization in polar solvents (e.g., ethanol/water mixtures) enhances diastereomeric salt separation .
- Asymmetric Synthesis : Catalytic hydrogenation of imine precursors using chiral catalysts (e.g., Rhodium-BINAP complexes) can directly yield the (R)-enantiomer. Reaction conditions (e.g., 50–100 psi H₂, 25–40°C) must be optimized to minimize racemization .
- Enantiomeric Purity :
Q. How is the compound characterized to confirm its structure and stereochemistry?
Methodological Answer:
- NMR Analysis :
- Chiral Verification :
- Mass Spectrometry : ESI-MS m/z 130.1 [M+H]⁺ (free base); HCl salt shows m/z 166.1 [M+HCl+H]⁺ .
Q. What stability considerations are critical for storing this compound hydrochloride?
Methodological Answer:
- Storage Conditions :
- Stability Testing :
Advanced Research Questions
Q. How can computational modeling optimize enantioselective synthesis of the (R)-enantiomer?
Methodological Answer:
- DFT Calculations :
- Model transition states for imine hydrogenation using Gaussian09 with B3LYP/6-31G(d). Identify chiral catalyst configurations that lower activation energy for (R)-pathway selectivity .
- Molecular Docking :
- Simulate interactions between the THP ring and chiral catalysts (e.g., BINAP-Rh). High enantioselectivity correlates with steric hindrance at the catalyst’s bulky substituents .
Q. How to resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
- Conflict Example : Discrepancies in ¹³C NMR shifts (e.g., THP-O signal at 68.5 ppm vs. 70.1 ppm in older studies).
- Resolution Strategy :
Q. How does stereochemistry influence biological activity in pharmacological studies?
Methodological Answer:
- Receptor Binding :
- In Vivo Testing :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
